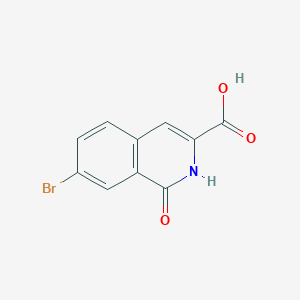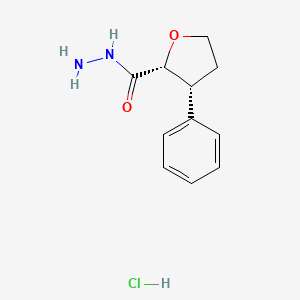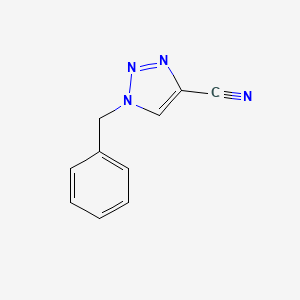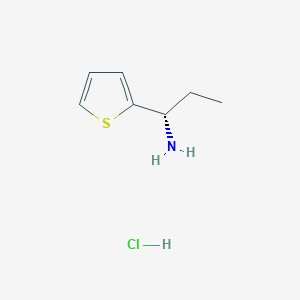
Ethyl 4,4-difluoro-3-(methylamino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,4-difluoro-3-(methylamino)butanoate is a chemical compound with the CAS Number: 2248276-45-9 . It has a molecular weight of 181.18 . It is a liquid at room temperature and is stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13F2NO2/c1-3-12-6(11)4-5(10-2)7(8)9/h5,7,10H,3-4H2,1-2H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 181.18 . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Trifluoromethyl Heterocycles Synthesis : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound related to the one , serves as a versatile intermediate for synthesizing a wide array of trifluoromethyl heterocycles. This illustrates the potential of Ethyl 4,4-difluoro-3-(methylamino)butanoate in generating diverse heterocyclic compounds through carbene insertion reactions, highlighting its role in organic synthesis and pharmaceutical intermediate preparation (Honey et al., 2012).
Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate's utilization in [4 + 2] annulation reactions with N-tosylimines, facilitated by organic phosphine catalysts, results in highly functionalized tetrahydropyridines. This underscores the potential utility of this compound in similar cyclization reactions to generate novel organic compounds (Zhu et al., 2003).
Selective Fluorination Agents : Research on diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E) and its applications in selective fluorination demonstrates the evolving landscape of fluorination chemistry. Such studies hint at the potential of this compound in serving as a precursor or intermediate in the development of new fluorinating agents or methodologies (L’Heureux et al., 2010).
Material Science and Industrial Applications
Battery Performance Enhancement : Ethyl 3,3,3-trifluoropropanoate's role in improving the cycling performance of lithium-ion batteries at elevated temperatures illustrates the broader application of fluorinated esters in enhancing material properties. This suggests potential research avenues for this compound in material sciences, particularly in the development of electrolyte additives or components designed to improve battery life and performance (Huang et al., 2016).
Radiation-Grafted Anion-Exchange Membranes : The synthesis and application of ETFE-based radiation-grafted anion-exchange membranes for fuel cell technology underscore the importance of chemical modifications to improve material stability and performance. Although not directly related, the chemical versatility of this compound could inspire similar applications in the development of novel materials for energy technologies (Ponce-González et al., 2018).
Mécanisme D'action
Safety and Hazards
Ethyl 4,4-difluoro-3-(methylamino)butanoate is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
ethyl 4,4-difluoro-3-(methylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO2/c1-3-12-6(11)4-5(10-2)7(8)9/h5,7,10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYWLDCJYAWMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)F)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromo-3-methyl-1-[3-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-b]benzotriazol-5-yl]butan-1-one](/img/no-structure.png)
![N-[2-(PIPERIDIN-1-YL)ETHYL]THIOLAN-3-AMINE](/img/structure/B2837978.png)
![6-[(2-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2837979.png)

![2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride](/img/structure/B2837981.png)

![3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid](/img/structure/B2837988.png)

![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2837992.png)

